3-{[(5-methoxythiophen-2-yl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride
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Description
3-{[(5-methoxythiophen-2-yl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C21H17FN2O6S3 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(5-methoxythiophen-2-yl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(5-methoxythiophen-2-yl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-bromo-1-(methoxycarbonyl)benzene with 2-thiophenemethanol to form 3-[(5-methoxythiophen-2-yl)methyl]benzoic acid. This intermediate is then reacted with 1-oxo-1,2-dihydroisoquinoline-7-sulfonamide to form the desired compound.
Starting Materials
3-bromo-1-(methoxycarbonyl)benzene, 2-thiophenemethanol, 1-oxo-1,2-dihydroisoquinoline-7-sulfonamide, sulfonyl fluoride
Reaction
Step 1: 3-bromo-1-(methoxycarbonyl)benzene is reacted with 2-thiophenemethanol in the presence of a base such as potassium carbonate to form 3-[(5-methoxythiophen-2-yl)methyl]benzoic acid., Step 2: 3-[(5-methoxythiophen-2-yl)methyl]benzoic acid is then reacted with 1-oxo-1,2-dihydroisoquinoline-7-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound., Step 3: The final compound is then treated with sulfonyl fluoride to form the sulfonyl fluoride derivative of the compound.
properties
IUPAC Name |
3-[(5-methoxythiophen-2-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6S3/c1-30-20-8-7-16(31-20)13-24(15-6-5-14-9-10-23-21(25)19(14)11-15)33(28,29)18-4-2-3-17(12-18)32(22,26)27/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBKRDOWXQVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)CN(C2=CC3=C(C=C2)C=CNC3=O)S(=O)(=O)C4=CC(=CC=C4)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6S3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Methoxythiophen-2-yl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride |
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